molecular formula C5H11ClN2O B569101 (S)-3-aminopiperidin-2-one hydrochloride CAS No. 42538-31-8

(S)-3-aminopiperidin-2-one hydrochloride

Cat. No.: B569101
CAS No.: 42538-31-8
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-aminopiperidin-2-one hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-3-aminopiperidin-2-one”. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Hydrochloride salts, for example, can react with bases and are typically soluble in water .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like solubility, melting point, boiling point, and stability. Hydrochloride salts are typically soluble in water and have higher melting points than their corresponding free bases .

Scientific Research Applications

  • Synthesis Techniques : Jiang Jie-yin (2015) discussed the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, highlighting techniques like chiral separation and Hofmann rearrangement (Jiang, 2015). Anne Cochi et al. (2012) described synthesizing 3-Aminopiperidines through ring expansion of Prolinols, indicating their wide range of biological activities (Cochi, Pardo, & Cossy, 2012).

  • Biological Activity and Applications : Andrey V. Samoshin et al. (2013) suggested that derivatives of trans-3-hydroxy-4-aminopiperidine could act as pH-sensitive conformational switches, potentially useful in various biochemical applications (Samoshin et al., 2013). T. Rosen et al. (1988) explored the asymmetric synthesis of a compound containing 3-aminopiperidine, which showed significant antibacterial activity (Rosen et al., 1988).

  • Analytical and Pharmaceutical Studies : Shubo Dong et al. (2017) developed a non-derivatization method for the determination of 3-aminopiperidine, highlighting its significance in pharmaceutical analysis (Dong, Yan, Yang, & Long, 2017). Gerardo X. Ortiz et al. (2014) presented a one-pot synthesis method for 3-azido- and 3-aminopiperidines, which are relevant in the preparation and biological studies of piperidine-containing structures (Ortiz, Kang, & Wang, 2014).

  • Chemical Properties and Applications : Yujuan Sun et al. (2021) focused on the preparation of (R)-3-aminopiperidine, a key intermediate in various pharmaceuticals, via resolution with optically active cyclic phosphoric acids (Sun et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many hydrochloride salts can be corrosive and harmful if swallowed or in contact with skin .

Properties

IUPAC Name

(3S)-3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672100
Record name (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42538-31-8
Record name (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42538-31-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.